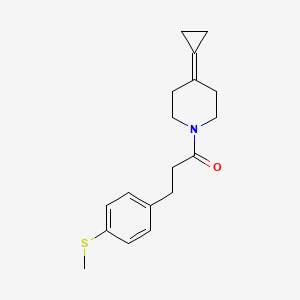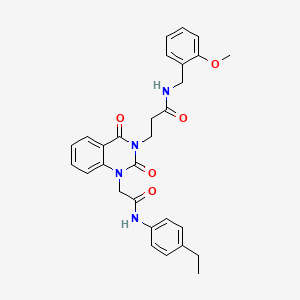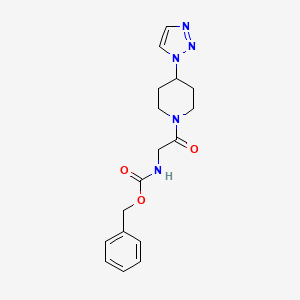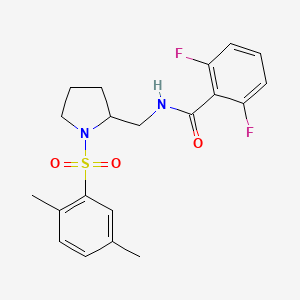
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one" is a chemical entity that appears to be related to a class of compounds that involve cyclopropyl groups and piperidine rings. These types of compounds are of interest due to their potential pharmacological properties and their structural complexity which can lead to unique chemical behavior.
Synthesis Analysis
The synthesis of compounds related to the one often involves the formation of cyclopropyl rings and the attachment of various substituents to a piperidine core. For instance, the synthesis of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride demonstrates the incorporation of a t-butyl group in an axial position on a piperidine ring, which could be analogous to the synthesis of the target compound where a cyclopropylidene group is introduced . Additionally, the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides from 1-methyl-1,2,3,4-tetrahydropyridine with organic azides shows the versatility of reactions involving piperidine derivatives, which may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with cyclopropyl and piperidine components can be quite complex. The study of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride provides insights into the conformational aspects of such molecules, where the presence of bulky groups like t-butyl can influence the overall shape and stability of the molecule . Similarly, the molecular and crystalline structures of cyclohexanone derivatives modified by cyclopropanation reveal that the introduction of a cyclopropane ring can affect the bond lengths and the overall conformation of the molecule . These findings are crucial for understanding the molecular structure of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one".
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyclopropyl and piperidine structures can lead to a variety of reactions. For example, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene shows that upon photolysis, the compound can afford dimethylvinylidene and undergo rearrangement to a non-photolabile isomer . This suggests that the compound may also exhibit interesting photochemical behavior. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides to form 1-methylpiperidylidene-2-sulfon(cyan)amides indicates that piperidine derivatives can participate in cycloaddition reactions, which could be relevant for the chemical reactions of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one" .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one" are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the cyclopropyl and piperidine structures. The steric effects of substituents, as seen in the axial t-butyl group of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride, can impact the molecule's physical properties such as melting point and solubility . The electronic effects of the substituents, like the methylthio group, would also play a role in determining the chemical reactivity and stability of the compound.
Propriétés
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-21-17-7-2-14(3-8-17)4-9-18(20)19-12-10-16(11-13-19)15-5-6-15/h2-3,7-8H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCLKTWNBYDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)

![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)





![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)


![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)